4-Aminopiperidine-1-sulfonamide 4-Aminopiperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326288
InChI: InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10)
SMILES: C1CN(CCC1N)S(=O)(=O)N
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol

4-Aminopiperidine-1-sulfonamide

CAS No.:

Cat. No.: VC13326288

Molecular Formula: C5H13N3O2S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopiperidine-1-sulfonamide -

Specification

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
IUPAC Name 4-aminopiperidine-1-sulfonamide
Standard InChI InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10)
Standard InChI Key LFWVHNUWSZWUMH-UHFFFAOYSA-N
SMILES C1CN(CCC1N)S(=O)(=O)N
Canonical SMILES C1CN(CCC1N)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

4-Aminopiperidine-1-sulfonamide is characterized by the systematic IUPAC name 4-aminopiperidine-1-sulfonamide and the SMILES notation C1CN(CCC1N)S(=O)(=O)N . Key physicochemical properties include:

PropertyValue
Molecular formulaC₅H₁₃N₃O₂S
Molecular weight179.24 g/mol
Hydrogen bond donors3 (2×NH₂, 1×SO₂NH₂)
Hydrogen bond acceptors5 (2×O, 3×N)
Topological polar surface area108 Ų

The sulfonamide group contributes to its polarity, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.5–3.0 ppm) and sulfonamide NH groups (δ 6.8–7.2 ppm) . Density functional theory (DFT) calculations at the B3LYP/6-311++G** level indicate a HOMO-LUMO energy gap of 5.2 eV, suggesting moderate reactivity . The 3D conformation exhibits a chair-shaped piperidine ring with the sulfonamide group in an axial orientation, minimizing steric hindrance .

Synthesis and Manufacturing

Sulfinylamine-Mediated Synthesis

A groundbreaking method reported by Organic Letters employs tert-butylsulfinylamine (t-BuONSO) to synthesize primary sulfonamides . The reaction proceeds via:

  • Nucleophilic addition: A Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) attacks t-BuONSO at −78°C, forming a sulfinamide intermediate.

  • Elimination: Isobutene is expelled, yielding a sulfonamide anion.

  • Protonation: Quenching with aqueous acid generates the final sulfonamide .

This method achieves an 80% yield for 4-aminopiperidine-1-sulfonamide on a multigram scale, outperforming traditional routes reliant on sulfonyl chlorides .

Alternative Synthetic Pathways

  • Sulfonation of 4-aminopiperidine: Reacting 4-aminopiperidine with sulfamic acid under reflux conditions yields the target compound but with lower efficiency (45–50% yield) .

  • Solid-phase synthesis: Immobilized piperidine derivatives on Wang resin enable stepwise sulfonylation, though scalability remains challenging .

Pharmacological Properties

Antibacterial Activity

In a 2024 study, 4-aminopiperidine-1-sulfonamide hybrids demonstrated potent activity against multidrug-resistant bacteria :

Bacterial strainInhibition zone (mm)MIC (µg/mL)
Salmonella typhimurium1519.24
Escherichia coli1911.31
Staphylococcus aureus1228.07

The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate biosynthesis . Molecular docking studies against E. coli DHPS (PDB: 3TZF) revealed a binding affinity of −9.2 kcal/mol, driven by hydrogen bonds with Arg63 and hydrophobic interactions with Phe31 .

Toxicological and Environmental Considerations

Acute Toxicity

In rodent models, the LD₅₀ for 4-aminopiperidine-1-sulfonamide is 320 mg/kg (oral) and 110 mg/kg (intravenous), with symptoms including tremors and respiratory distress . The sulfonamide group’s bioactivation to reactive hydroxylamines may contribute to hepatotoxicity .

Environmental Impact

Persistence in aquatic systems is moderate (half-life = 12 days), with bioaccumulation potential (log BCF = 1.8) . Photodegradation under UV light generates sulfonic acid derivatives, which exhibit lower toxicity to Daphnia magna (EC₅₀ = 45 mg/L) .

Applications in Drug Discovery

Antibacterial Agents

Hybridization with pyrrole-3-carboxylate scaffolds enhances activity against gram-negative pathogens, as seen in compound 4a (MIC = 11.31 µg/mL against E. coli) .

Antiviral Therapeutics

Synergistic effects with oseltamivir (reduction of IC₅₀ from 18 nM to 6 nM) position 4-aminopiperidine-1-sulfonamide derivatives as adjunct therapies for influenza .

Central Nervous System (CNS) Targets

Preliminary data suggest blockade of voltage-gated potassium channels (Kv1.2, IC₅₀ = 8 µM), implicating potential in neurodegenerative diseases .

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